molecular formula C7H9F2NO2 B1480515 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 1934388-77-8

7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B1480515
CAS No.: 1934388-77-8
M. Wt: 177.15 g/mol
InChI Key: KDEVMRTZDXRCGX-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9F2NO2 and its molecular weight is 177.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored efficient synthetic routes and the chemical behavior of 7-azabicyclo[2.2.1]heptane derivatives, highlighting the compound's versatility as a building block. For instance, a study detailed the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, emphasizing its potential utility in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010). Another research outlined the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, further demonstrating the compound's synthetic accessibility and its relevance in designing conformationally restricted analogues (Kubyshkin et al., 2007).

Applications in Medicinal Chemistry

The compound and its derivatives have found applications in medicinal chemistry, particularly as constrained analogues for amino acids and as scaffolds for drug development. For example, the synthesis of 3‐Azabicyclo[3.2.0]heptane derivatives as γ‐Aminobutyric Acid (GABA) analogues through intermolecular [2+2] photocycloaddition showcases the application of 7-azabicyclo derivatives in mimicking bioactive molecules (Petz & Wanner, 2013). Another study employed a novel intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane derivatives to create azanorbornyl peptidomimetics, illustrating the compound's utility in peptidomimetic chemistry (Basso et al., 2009).

Structural Analysis and Conformational Studies

The unique structural features of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid derivatives have also been a subject of interest. For instance, research on the conformationally restricted nonchiral pipecolic acid analogues has contributed to understanding the compound's three-dimensional structure and its implications for molecular design (Radchenko et al., 2009). Furthermore, studies on the robust trans-amide helical structure of oligomers of bicyclic mimics of β-proline, where positional switching of the bridgehead substituent impacts the amide cis-trans equilibrium, reveal intricate details about the compound's stereochemical behavior and its potential in designing novel peptide structures (Wang et al., 2014).

Properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO2/c8-7(9)4-1-2-10-3-6(4,7)5(11)12/h4,10H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEVMRTZDXRCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 2
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 3
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 4
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 5
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 6
7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

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